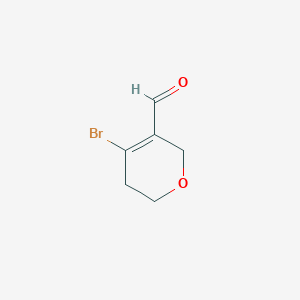

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Description

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (CAS: 89909-51-3) is a brominated heterocyclic aldehyde with a partially saturated pyran ring. Its molecular formula is C₆H₇BrO₂, and it has a molecular weight of 191.03 g/mol. The compound features a reactive aldehyde group at the 3-position and a bromine substituent at the 4-position on the dihydropyran ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Analytical methods, such as reverse-phase HPLC, are employed for its characterization and purification .

Properties

IUPAC Name |

4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-6-1-2-9-4-5(6)3-8/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKQXZDNNUURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde typically involves the bromination of 5,6-dihydro-2H-pyran-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Substitution: Formation of 4-substituted-5,6-dihydro-2H-pyran-3-carbaldehyde derivatives.

Oxidation: Formation of 4-bromo-5,6-dihydro-2H-pyran-3-carboxylic acid.

Reduction: Formation of 4-bromo-5,6-dihydro-2H-pyran-3-methanol.

Scientific Research Applications

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of novel drug candidates due to its ability to undergo diverse chemical transformations.

Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

5,6-Dihydro-2H-pyran-3-carbaldehyde (Non-Brominated Analog)

- Structure : Lacks the bromine substituent at the 4-position.

- Molecular Formula : C₆H₈O₂ | Molecular Weight : 112.128 g/mol | LogP : 0.172 .

- Key Differences :

- The absence of bromine reduces molecular weight and lipophilicity (lower LogP), enhancing water solubility.

- Reactivity: The bromine in the target compound increases electrophilicity at the 4-position, facilitating nucleophilic substitution reactions.

- Applications : Primarily used in polymer chemistry and as a flavoring agent, whereas the brominated derivative is more suited for medicinal chemistry due to its enhanced stability and reactivity .

Brominated Pyrrole and Indole Carbaldehydes

- 4-Bromo-1H-pyrrole-2-carbaldehyde (CAS 931-33-9; Similarity: 0.72):

- Features a pyrrole ring (aromatic, unsaturated) instead of dihydropyran.

- Applications : Used in coordination chemistry and as a ligand in catalysis.

- 3-Bromo-1H-pyrrole-2-carbaldehyde (CAS 408359-07-9; Similarity: 0.74):

- Bromine at the 3-position alters electronic distribution, affecting reactivity in cross-coupling reactions.

- Key Differences :

Brominated Furanones and Bioactive Analogs

- (5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone: Structure: Contains a brominated furanone core with a butyl chain. Bioactivity: Inhibits biofilm formation in Escherichia coli at low concentrations (IC₅₀ ~1 µM) by disrupting quorum sensing .

- Comparison with Target Compound: While both have bromine and a carbonyl group, the furanone’s unsaturated ring and extended alkyl chain enhance its antimicrobial potency. The dihydropyran aldehyde may exhibit weaker biofilm inhibition due to reduced electrophilicity and lack of a hydrophobic tail .

Alternaric Acid (Natural Product Comparison)

- Structure : A polyketide-derived carboxylic acid isolated from Alternaria solani.

- Bioactivity : Inhibits fungal pathogens (e.g., Botrytis cinerea) at 0.1 µg/mL, with an MIC ≤100 µg/mL .

- Key Differences :

- Alternaric acid’s carboxylic acid group and larger structure enable chelation and pH-dependent activity, unlike the aldehyde functionality in the target compound.

- The brominated pyran aldehyde is synthetically tunable for targeted interactions, whereas alternaric acid’s activity is broad-spectrum but less selective .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|

| 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde | C₆H₇BrO₂ | 191.03 | ~1.5* | Aldehyde, Bromine, Dihydropyran |

| 5,6-Dihydro-2H-pyran-3-carbaldehyde | C₆H₈O₂ | 112.128 | 0.172 | Aldehyde, Dihydropyran |

| 4-Bromo-1H-pyrrole-2-carbaldehyde | C₅H₄BrNO | 189.99 | ~1.2 | Aldehyde, Bromine, Pyrrole |

*Estimated based on bromine’s contribution to lipophilicity.

Table 2: Bioactivity Comparison

Biological Activity

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C₆H₇BrO₂ and a molar mass of approximately 191.02 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a pyran ring substituted with a bromine atom and an aldehyde group. The unique structural features contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BrO₂ |

| Molar Mass | 191.02 g/mol |

| Functional Groups | Aldehyde, Bromine |

| Structural Characteristics | Heterocyclic compound |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, demonstrating significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) for this compound has been reported to be effective against several bacterial strains.

Case Study: Antimicrobial Evaluation

In a study focusing on the synthesis of pyrazole derivatives, compounds related to this compound were tested for antimicrobial activity. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antimicrobial properties .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, such as enzymes or receptors. The bromine substituent may enhance its reactivity towards nucleophiles or facilitate interactions with biological macromolecules.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods highlight its accessibility for research purposes:

- Oxa-Diels–Alder Reaction: This method utilizes cyclic ketones to form the desired pyran structure.

- Condensation Reactions: Utilizing aldehydes and dicarbonyl compounds under acidic conditions can yield this compound effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde, and what analytical methods validate its purity and structure?

- Answer : A common synthetic approach involves functionalizing dihydropyran precursors via bromination at the 4-position and introducing the aldehyde group at position 3. For example, bromination of 5,6-dihydro-2H-pyran derivatives using N-bromosuccinimide (NBS) under controlled conditions, followed by Vilsmeier-Haack formylation, can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Structural validation requires ¹H/¹³C NMR to confirm regiochemistry (e.g., dihydropyran ring protons at δ 1.8–2.5 ppm and aldehyde proton at δ 9.8–10.2 ppm) and FT-IR for the aldehyde C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the bromine substituent influence the reactivity of the pyran ring in nucleophilic substitution reactions?

- Answer : The electron-withdrawing bromine at position 4 activates the pyran ring toward nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the bromine. For instance, Suzuki-Miyaura coupling with aryl boronic acids can replace the bromine under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C). The dihydropyran’s partial saturation may reduce ring strain, favoring reactivity compared to fully aromatic systems. Kinetic studies using GC-MS or LC-MS can track substitution progress .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Due to the aldehyde’s potential toxicity and bromine’s volatility, wear nitrile gloves , goggles , and a lab coat . Use a fume hood to avoid inhalation. Waste containing brominated byproducts must be segregated in halogenated waste containers and processed by licensed facilities to prevent environmental contamination. Gas chromatography (GC) with flame ionization detection ensures no volatile brominated residues remain in reaction mixtures .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing derivatives of this compound?

- Answer : Contradictions in NMR or IR data often arise from tautomerism (e.g., keto-enol equilibria in aldehyde derivatives) or paramagnetic impurities. Use deuterated solvents (DMSO-d₆, CDCl₃) to stabilize tautomers and 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous cases, X-ray crystallography (as in chromene-carbaldehyde analogs) provides definitive structural confirmation. Computational DFT simulations (e.g., Gaussian09) can predict NMR shifts and compare with experimental data .

Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) map electron density and Fukui indices to identify reactive sites. For Pd-catalyzed couplings, the bromine’s position directs oxidative addition. Molecular docking studies with catalytic intermediates (e.g., Pd(0)/Pd(II) complexes) simulate transition states. Pair these with high-throughput screening (e.g., 96-well plates with varied ligands/bases) to validate predictions. Databases like Reaxys and SciFinder provide precedent reactions for benchmarking .

Q. What role does the dihydropyran ring’s conformation play in stabilizing intermediates during multi-step syntheses?

- Answer : The chair conformation of the dihydropyran ring minimizes steric hindrance, stabilizing intermediates in reactions like aldol condensations. Conformational analysis via NOESY NMR identifies axial/equatorial substituent orientations. For example, the aldehyde group’s equatorial position enhances accessibility for nucleophilic attacks. Variable-temperature NMR (VT-NMR) monitors conformational flexibility, which impacts reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.